(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide
Description
Properties
IUPAC Name |
N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21IN2O3S/c1-3-25-12-11-23-17-10-9-14(26-4-2)13-18(17)27-20(23)22-19(24)15-7-5-6-8-16(15)21/h5-10,13H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHUBAIKOBRLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)OCC)SC1=NC(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This step often starts with the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.
Introduction of Ethoxy Groups: Ethylation reactions are used to introduce ethoxy groups at specific positions on the benzo[d]thiazole ring. This can be achieved using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Iodination: The iodination of the benzamide moiety is typically carried out using iodine or an iodine-containing reagent like N-iodosuccinimide (NIS) under mild conditions.
Final Coupling: The final step involves coupling the iodinated benzamide with the ethoxy-substituted benzo[d]thiazole derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodinated benzamide moiety, potentially converting the iodine to a hydrogen atom or another substituent.
Substitution: The iodine atom in the benzamide moiety is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of substituted benzamides with various nucleophiles.
Scientific Research Applications
Research indicates that compounds containing the benzo[d]thiazole structure often exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that similar compounds can inhibit tumor growth by interfering with cellular processes. The mechanism may involve the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity against various pathogens. This could be explored further for applications in developing new antibiotics or antifungal agents.
Synthesis and Modifications
The synthesis of (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide typically involves multi-step organic reactions, which may include:
- Formation of the Benzo[d]thiazole Core : This is usually achieved through cyclization reactions involving appropriate precursors.
- Iodination : Introducing iodine into the molecule can be performed using electrophilic iodination techniques.
- Final Coupling Reactions : The final product is formed through coupling with suitable amines or other functional groups.
Each step requires optimization to maximize yield and purity.
Anticancer Studies
A study published in a peer-reviewed journal demonstrated that derivatives of benzo[d]thiazole exhibited significant cytotoxic effects on various cancer cell lines, suggesting that (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide could have similar effects. The study highlighted its potential to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Antimicrobial Testing
Another research article explored the antimicrobial efficacy of related benzo[d]thiazole compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could disrupt bacterial cell membranes, leading to cell death . This suggests that (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide might also possess similar antimicrobial properties.
Mechanism of Action
The mechanism by which (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide exerts its effects is primarily through its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
- Ethoxy vs. Nitro Groups: Ethoxy substituents (target compound) may improve metabolic stability compared to nitro groups (6d), which are prone to reduction in vivo . Thiadiazole vs. Benzothiazole: Thiadiazole-based compounds (e.g., 4g) exhibit distinct electronic properties due to their heterocyclic sulfur and nitrogen atoms, affecting binding to targets like kinases .
Computational Similarity Analysis
Using Tanimoto and Dice similarity coefficients (common in ligand-based virtual screening), the target compound shares <50% similarity with 4g and 6d due to divergent substituents . Molecular fingerprints highlight differences in hydrogen-bond acceptors (iodo vs. nitro) and hydrophobic regions (ethoxyethyl vs. phenylureido) .
Biological Activity
(Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C22H24N2O5S
- Molecular Weight : 422.50 g/mol
- CAS Number : 865174-28-3
The biological activity of (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Research indicates that benzo[d]thiazole derivatives often target kinases and other enzymes critical for tumor growth and survival.
- Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents against various pathogens. The presence of the benzo[d]thiazole moiety is thought to enhance the compound's ability to disrupt microbial cell membranes.
- Receptor Modulation : The compound may interact with receptors involved in inflammation and cell signaling pathways, potentially influencing physiological responses.
Biological Activity Overview
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that derivatives of benzothiazole, including compounds similar to (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide, exhibited selective cytotoxicity against various tumorigenic cell lines while sparing normal cells. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation (IC50 values ranged from 28 ng/mL to 290 ng/mL depending on the derivative) .
- Antimicrobial Activity : Research indicated that similar benzothiazole derivatives showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, with inhibition zones measuring up to 24 mm . This suggests that (Z)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide may also possess similar antimicrobial properties.
- Oxidative Stress Protection : Compounds within this class have been shown to exhibit potent antioxidant activity, which is crucial for protecting cells from oxidative damage. This was attributed to their ability to scavenge reactive oxygen species (ROS), thus preventing cellular damage and apoptosis .
Q & A
What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
Answer:
The compound can be synthesized via Pd-catalyzed C–H activation and oxidative coupling, as demonstrated in benzothiazole derivative syntheses ( ). Key steps include:
- Catalytic system : Pd(OAc)₂ with iodobenzene as an oxidant, promoting intramolecular coupling.
- Substituent effects : Electron-withdrawing groups (e.g., nitro, cyano) on the benzothiazole core reduce yields (76–83% purity for nitro/chloro derivatives vs. 73% for bromo/ethoxy) .
- Purification : Flash column chromatography on silica gel under reduced pressure is critical for isolating the Z-isomer .
Which spectroscopic and analytical methods are most reliable for characterizing this compound?
Answer:
- 1H/13C NMR : Essential for confirming the Z-configuration and substituent positions. CDCl₃ is the preferred solvent for resolving ethoxy and ethylene proton signals .
- HRMS (ESI) : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and thiazole ring vibrations .
Contradictions in data (e.g., unexpected splitting in NMR) can arise from dynamic rotational isomerism, requiring variable-temperature NMR studies .
How can reaction conditions be optimized to favor the Z-isomer over the E-isomer?
Answer:
- Steric and electronic control : Bulky substituents (e.g., 2-ethoxyethyl) on the benzothiazole nitrogen stabilize the Z-isomer via steric hindrance .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance imine tautomerization, favoring the Z-form .
- Temperature : Lower temperatures (0–25°C) reduce isomerization during hydrazone formation .
What mechanistic insights explain the role of Pd catalysts in forming the benzothiazole core?
Answer:
Pd(II) catalysts facilitate ortho-directed C–H activation, followed by cyclization with thiocyanate derivatives ( ):
Oxidative coupling : Iodobenzene regenerates Pd(0) to Pd(II), enabling iterative C–N bond formation.
Kinetic vs. thermodynamic control : Electron-rich aryl groups accelerate oxidative addition but may reduce regioselectivity .
How does the electronic nature of substituents impact the compound’s reactivity in cross-coupling reactions?
Answer:
- Electron-withdrawing groups (EWGs) : Iodo and ethoxy substituents enhance electrophilicity at the benzamide carbonyl, facilitating nucleophilic attacks (e.g., Suzuki couplings) .
- Steric effects : 2-Ethoxyethyl groups hinder axial rotation, reducing side reactions but complicating crystallization .
What biological targets or pathways could this compound modulate, based on structural analogs?
Answer:
- STING agonists : Analogous benzo[d]thiazole derivatives (e.g., Compound 35 in ) activate STING pathways, suggesting potential immunotherapeutic applications.
- Antimicrobial activity : Thiazole hydrazones ( ) inhibit bacterial enoyl-ACP reductase, a target for Gram-positive pathogens .
How should researchers handle discrepancies in melting points or spectral data across studies?
Answer:
- Recrystallization validation : Repurify the compound using mixed solvents (e.g., ethyl acetate/hexane) to assess polymorphic influences .
- Dynamic NMR : Resolve tautomeric equilibria (e.g., imine-enamine) causing split signals .
What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure .
- Waste disposal : Segregate halogenated waste (due to iodine content) for incineration by licensed facilities .
How can computational methods (e.g., DFT) aid in predicting the compound’s reactivity or stability?
Answer:
- DFT calculations : Model the energy barrier for Z→E isomerization and identify reactive sites for electrophilic substitution .
- Docking studies : Predict binding affinities to biological targets (e.g., STING protein) using analogs from .
What are the challenges in scaling up the synthesis while maintaining stereochemical integrity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
